4-Bromo-2-morpholinophenol CAS number and safety data sheet (SDS)
4-Bromo-2-morpholinophenol CAS number and safety data sheet (SDS)
An In-depth Technical Guide to 4-Bromo-2-morpholinophenol: Synthesis, Characterization, and Inferred Safety for Drug Discovery Applications
Authored by a Senior Application Scientist
Disclaimer: The following technical guide has been compiled based on available scientific literature and safety data for structurally related compounds. As of the date of this publication, a specific CAS number and Safety Data Sheet (SDS) for 4-Bromo-2-morpholinophenol have not been identified in publicly accessible databases. The safety and handling information presented herein is an extrapolation from related chemical entities and should be treated as a preliminary guide. All laboratory work should be conducted with a thorough, independent risk assessment and under the supervision of qualified personnel.
Introduction
In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Halogenated phenols, in particular, serve as versatile intermediates, offering a reactive handle for cross-coupling reactions and a means to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The morpholine moiety is a privileged structure in drug discovery, frequently incorporated to improve solubility, metabolic stability, and target engagement. The convergence of these two key pharmacophores in the form of 4-Bromo-2-morpholinophenol presents a compelling, albeit sparsely documented, platform for the synthesis of novel bioactive molecules.
This technical guide provides a comprehensive overview of 4-Bromo-2-morpholinophenol, intended for researchers, scientists, and drug development professionals. In the absence of a dedicated CAS number and SDS, this document synthesizes information from analogous compounds to offer a plausible synthetic route, expected physicochemical properties, and a robust, inferred safety and handling protocol. Our objective is to equip researchers with the foundational knowledge to safely synthesize, handle, and explore the potential of this promising chemical entity in their drug discovery endeavors.
Chemical Identity and Predicted Properties
Table 1: Predicted Physicochemical Data for 4-Bromo-2-morpholinophenol
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₀H₁₂BrNO₂ | |
| Molecular Weight | 258.11 g/mol | |
| Appearance | White to off-white or pale yellow solid | Based on similar bromophenol derivatives.[1][2] |
| Melting Point | Not available | Likely a crystalline solid with a defined melting point. |
| Boiling Point | > 300 °C (Predicted) | High due to the polar functional groups and aromatic ring. |
| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol, DMSO, and DMF. | The morpholine group may enhance aqueous solubility compared to 4-bromophenol.[1] |
| pKa | ~8-9 (Phenolic hydroxyl) | The acidity of the phenol is influenced by the electron-donating morpholine and electron-withdrawing bromine. |
Note: Predicted values are generated from standard computational models and should be confirmed experimentally.
Proposed Synthesis and Characterization
The synthesis of 4-Bromo-2-morpholinophenol can be approached via a Mannich-type reaction, a well-established method for the aminomethylation of acidic protons. A published procedure for a structurally similar compound, 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol, provides a strong basis for a plausible synthetic protocol.[3]
Experimental Protocol: Synthesis of 4-Bromo-2-morpholinophenol
Reaction Scheme:
A plausible synthetic route to 4-Bromo-2-morpholinophenol.
Materials:
-
4-Bromophenol (1.0 eq)
-
Morpholine (1.2 eq)
-
Formaldehyde (37% aqueous solution, 1.5 eq)
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromophenol and ethanol. Stir until the solid is fully dissolved.
-
Add morpholine to the solution, followed by the dropwise addition of the formaldehyde solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting residue can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield 4-Bromo-2-morpholinophenol as a solid.
Expected Characterization
The structure of the synthesized 4-Bromo-2-morpholinophenol should be confirmed using standard analytical techniques. Based on the data for the analogous thiomorpholine compound, the following spectral characteristics can be anticipated[3]:
-
¹H NMR: Expect signals for the aromatic protons, the benzylic methylene protons adjacent to the morpholine nitrogen, and the methylene protons of the morpholine ring. The phenolic hydroxyl proton will likely appear as a broad singlet.
-
¹³C NMR: Signals corresponding to the aromatic carbons, the benzylic methylene carbon, and the carbons of the morpholine ring should be observed.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight, with a characteristic isotopic pattern for the bromine atom.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the phenol, C-H stretches for the aromatic and aliphatic components, and C-N and C-O stretches associated with the morpholine ring.
Inferred Safety and Handling
Given the absence of a specific SDS for 4-Bromo-2-morpholinophenol, a conservative approach to safety is paramount. The following guidance is extrapolated from the SDS of 4-bromo-2-chlorophenol and 4-bromophenol, which share key structural features.[4][5][6][7][8]
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Basis for Inference |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[7] | Common for halogenated phenols.[6][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7] | Phenolic compounds are often skin irritants.[4][6][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[7] | A common hazard for this class of compounds.[4][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7] | Inhalation of dust or powder can irritate the respiratory tract.[7] |
Personal Protective Equipment (PPE) and Engineering Controls
Recommended safety workflow for handling 4-Bromo-2-morpholinophenol.
-
Engineering Controls: Always handle 4-Bromo-2-morpholinophenol in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.[9]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[4][9]
-
Skin Protection: Wear a flame-retardant laboratory coat and chemically resistant gloves (nitrile or neoprene are generally suitable).[4][9]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with a particulate filter.[4]
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][9]
-
In Case of Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][9]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][10][11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.
Potential Applications in Drug Discovery
The structural motifs within 4-Bromo-2-morpholinophenol suggest its utility as a versatile building block in the synthesis of novel therapeutics.
-
Scaffold for Kinase Inhibitors: The bromophenol core can be elaborated using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or heteroaryl groups, a common strategy in the development of kinase inhibitors. The morpholine group can provide a key hydrogen bond acceptor and improve physicochemical properties.
-
Precursor for Enzyme Inhibitors: Halogenated phenols are valuable starting materials for the synthesis of inhibitors for various enzymes, including carbonic anhydrases and protein tyrosine phosphatases.[12] The bromine atom serves as a handle for further chemical modification to optimize potency and selectivity.
-
Anticancer and Antimicrobial Agents: Bromophenol derivatives have demonstrated a range of biological activities, including anticancer and antimicrobial effects.[13][14] The combination of the bromophenol and morpholine moieties in 4-Bromo-2-morpholinophenol makes it an attractive starting point for the development of novel agents in these therapeutic areas.
-
SGLT2 Inhibitor Synthesis: Structurally related compounds like 5-bromo-2-chlorophenol are key intermediates in the synthesis of SGLT2 inhibitors such as Dapagliflozin, used to treat type 2 diabetes.[15] This suggests that 4-Bromo-2-morpholinophenol could be explored for the synthesis of novel antidiabetic agents.
Conclusion
4-Bromo-2-morpholinophenol stands as a promising, yet under-explored, chemical entity with significant potential as a building block in drug discovery. While the absence of a dedicated CAS number and SDS necessitates a cautious and inferred approach to its handling, a plausible and robust framework for its synthesis, characterization, and safe use can be constructed from the available literature on analogous compounds. The convergence of a reactive bromine handle, a phenolic hydroxyl group, and a solubility-enhancing morpholine moiety makes this compound a valuable platform for generating diverse chemical libraries. It is our hope that this technical guide will empower researchers to safely unlock the potential of 4-Bromo-2-morpholinophenol in the pursuit of novel therapeutics.
References
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Appchem. 4'-BROMO-2-MORPHOLINOMETHYL BENZOPHENONE | 898750-32-8. Available from: [Link]
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Velázquez, A.Ma., et al. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. MDPI. Available from: [Link]
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Cole-Parmer. (2006). Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Available from: [Link]
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PubChem. 4-Bromo-2-chlorophenol. Available from: [Link]
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Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Available from: [Link]
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Hoffman Fine Chemicals. CAS 513068-89-8 | 4-(4-Bromo-2-fluorophenyl)morpholine. Available from: [Link]
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NextSDS. 4-(4-BroMo-2-chlorophenyl)Morpholine — Chemical Substance Information. Available from: [Link]
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NIST. (n.d.). Phenol, 4-bromo-2-chloro-. Available from: [Link]
- (2014). (E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism. Acta Crystallographica Section E.
- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
- Wang, Y., et al. (2026). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. MDPI.
- Liu, Y., et al. (2025). Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents.
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